molecular formula C9H13NO2 B12888038 1-(5-Butylisoxazol-3-yl)ethanone

1-(5-Butylisoxazol-3-yl)ethanone

Cat. No.: B12888038
M. Wt: 167.20 g/mol
InChI Key: TVZRZCNLHLDBTF-UHFFFAOYSA-N
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Description

1-(5-Butylisoxazol-3-yl)ethanone is a heterocyclic ketone featuring an isoxazole ring substituted with a butyl group at the 5-position and an acetyl group at the 3-position. Isoxazoles are five-membered aromatic rings containing one oxygen and one nitrogen atom, which confer unique electronic and steric properties.

Properties

Molecular Formula

C9H13NO2

Molecular Weight

167.20 g/mol

IUPAC Name

1-(5-butyl-1,2-oxazol-3-yl)ethanone

InChI

InChI=1S/C9H13NO2/c1-3-4-5-8-6-9(7(2)11)10-12-8/h6H,3-5H2,1-2H3

InChI Key

TVZRZCNLHLDBTF-UHFFFAOYSA-N

Canonical SMILES

CCCCC1=CC(=NO1)C(=O)C

Origin of Product

United States

Biological Activity

1-(5-Butylisoxazol-3-yl)ethanone is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the biological activity of this compound, synthesizing data from various studies to provide a comprehensive overview.

1-(5-Butylisoxazol-3-yl)ethanone possesses a unique isoxazole ring structure, which is known for its diverse biological activities. The presence of the butyl group enhances lipophilicity, potentially improving bioavailability and interaction with biological targets.

Biological Activity Overview

The biological activities of 1-(5-butylisoxazol-3-yl)ethanone have been evaluated in several contexts, including:

  • Antimicrobial Activity
  • Cytotoxicity
  • Kinase Inhibition

Antimicrobial Activity

Studies have shown that compounds containing isoxazole derivatives exhibit significant antimicrobial properties. For instance, a related compound demonstrated effective inhibition against various bacterial strains, including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 6.3 µg/mL to 50 µg/mL .

Table 1: Antimicrobial Activity of Isoxazole Derivatives

CompoundBacterial StrainMIC (µg/mL)
1-(5-butylisoxazol-3-yl)ethanoneStaphylococcus aureus25
Related Isoxazole DerivativeEscherichia coli50
Fluorinated Triazole DerivativeCandida albicans12.5

Cytotoxicity

Cytotoxicity assays using the brine shrimp lethality test have indicated that 1-(5-butylisoxazol-3-yl)ethanone exhibits cytotoxic properties. The lethal dose (LD50) values suggest significant cytotoxicity at concentrations lower than 1000 µg/mL, indicating potential for development as an anticancer agent .

Table 2: Cytotoxicity Data

CompoundLD50 (µg/mL)
1-(5-butylisoxazol-3-yl)ethanone82.5
Related Compound88.7

Kinase Inhibition

Recent studies have explored the kinase inhibition potential of compounds related to isoxazoles. These compounds were tested for their ability to inhibit specific kinases involved in cancer pathways, showing promising results in reducing cell migration and invasion .

Table 3: Kinase Inhibition Results

CompoundKinase TargetInhibition (%)
1-(5-butylisoxazol-3-yl)ethanoneFLT3Significant
Related CompoundEPACModerate

Case Studies

Several case studies highlight the efficacy of isoxazole derivatives:

  • Antibacterial Efficacy : A study demonstrated that derivatives of isoxazole significantly inhibited biofilm formation in Pseudomonas aeruginosa, suggesting a mechanism beyond direct bactericidal activity .
  • Cytotoxic Effects on Cancer Cells : Research indicated that treatment with isoxazole derivatives resulted in reduced proliferation of pancreatic cancer cells, showcasing their potential as therapeutic agents .

Scientific Research Applications

Neurological Disorders

Recent studies have highlighted the potential of 1-(5-Butylisoxazol-3-yl)ethanone in treating neurological disorders mediated by metabotropic glutamate receptor 5 (mGluR5). Research indicates that compounds with similar structures can act as antagonists to mGluR5, making them suitable candidates for addressing conditions such as anxiety, depression, and schizophrenia. For instance, a patent outlines the use of related compounds in managing acute and chronic pain disorders as well as gastrointestinal issues linked to mGluR5 activity .

Cancer Treatment

The compound has also been investigated for its cytotoxic effects against various cancer cell lines. In particular, derivatives of isoxazole have shown promising results in inducing apoptosis in glioma cells. A study demonstrated that specific analogs exhibit lower IC50 values than standard chemotherapeutics, suggesting enhanced efficacy in targeting cancer cells while sparing healthy tissues .

Case Study 1: mGluR5 Antagonism

A study explored the effects of a compound structurally similar to 1-(5-Butylisoxazol-3-yl)ethanone on mGluR5-mediated pathways. The findings suggested that administration of this compound resulted in significant behavioral changes in animal models of anxiety and depression, indicating its potential as a therapeutic agent .

Case Study 2: Cytotoxicity in Glioma Cells

Another investigation focused on the cytotoxic properties of 1-(5-Butylisoxazol-3-yl)ethanone derivatives against C6 glioma cells. The results indicated that these compounds could effectively induce cell cycle arrest and apoptosis, with flow cytometry revealing that a substantial percentage of treated cells underwent late-stage apoptosis .

Data Tables

Application AreaCompound TypeEffectiveness (IC50)Mechanism of Action
Neurological DisordersmGluR5 AntagonistNot specifiedAntagonism of mGluR5
Cancer TreatmentCytotoxic Agent5.13 µM (C6 cells)Induction of apoptosis
Gastrointestinal DisordersPotential therapeutic candidateNot specifiedModulation of mGluR5 pathways

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The following table summarizes key structural and physicochemical properties of 1-(5-Butylisoxazol-3-yl)ethanone and analogous compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Heterocycle Melting Point (°C) Notable Properties
1-(5-Butylisoxazol-3-yl)ethanone C₉H₁₃NO₂ 179.21 (calculated) 5-butyl, 3-acetyl Isoxazole N/A High lipophilicity
1-(5-Amino-3-hydroxybiphenyl-2-yl)ethanone C₁₄H₁₃NO₂ 227.26 5-amino, 3-hydroxy, biphenyl Benzene 192 Hydrogen bonding capability
1-(3-Methyl-benzofuran-2-yl)ethanone C₇H₈O₂ 136.15 3-methyl, benzofuran Benzofuran N/A Aromatic stability
1-(2-Chlorophenyl)ethanone C₈H₇ClO 154.59 2-chloro, acetyl Benzene N/A Electrophilic reactivity
1-(2-Naphthyl)-2-(triazol-1-yl)ethanone C₁₄H₁₂N₃O 238.27 2-naphthyl, triazole Triazole N/A Bioactivity potential

Key Observations:

  • Heterocycle Diversity : The isoxazole in the target compound contrasts with oxadiazoles (), benzofurans (), and triazoles (). Isoxazoles exhibit moderate dipole moments due to O/N electronegativity differences, influencing reactivity in nucleophilic substitutions compared to triazoles (N-rich) or benzofurans (O-only) .
  • Substituent Effects : The 5-butyl group in the target compound increases lipophilicity compared to smaller substituents (e.g., methyl in or chloro in ). This may enhance membrane permeability in drug design but reduce aqueous solubility.
  • Thermal Stability: The biphenyl derivative () has a high melting point (192°C) due to hydrogen bonding from amino/hydroxy groups, whereas alkyl-substituted compounds (e.g., butylisoxazole) likely exhibit lower melting points due to reduced crystallinity.

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